3-(4-(2-ACETYL-3-OXO-BUTYL)-BENZYL)-PENTANE-2,4-DIONE
Description
3-(4-(2-Acetyl-3-oxo-butyl)-benzyl)-pentane-2,4-dione is a β-diketone derivative characterized by a pentane-2,4-dione core substituted with a benzyl group at the 4-position, which is further modified with a 2-acetyl-3-oxo-butyl chain. The compound’s β-diketone moiety enables chelation with metal ions, a property shared with structurally related ligands used in semiconductor materials .
Properties
IUPAC Name |
3-[[4-(2-acetyl-3-oxobutyl)phenyl]methyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(19)17(12(2)20)9-15-5-7-16(8-6-15)10-18(13(3)21)14(4)22/h5-8,17-18H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKBWPJGMKVMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)CC(C(=O)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303853 | |
| Record name | 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4110-58-1 | |
| Record name | NSC162741 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162741 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-[1,4-Phenylenebis(methylene)]di(pentane-2,4-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-ACETYL-3-OXO-BUTYL)-BENZYL)-PENTANE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-acetyl-3-oxobutyl)benzaldehyde with pentane-2,4-dione under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-ACETYL-3-OXO-BUTYL)-BENZYL)-PENTANE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
3-(4-(2-ACETYL-3-OXO-BUTYL)-BENZYL)-PENTANE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(2-ACETYL-3-OXO-BUTYL)-BENZYL)-PENTANE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-(4-(2-acetyl-3-oxo-butyl)-benzyl)-pentane-2,4-dione and their distinguishing features:
Biological Activity
3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione, also known by its CAS number 4110-58-1, is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione is . Its structure features a pentane backbone with two ketone functional groups and an aromatic benzyl moiety that contributes to its biological properties.
Antimicrobial Activity
Recent studies have shown that compounds similar to 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione exhibit significant antimicrobial properties. For instance, derivatives containing the acetyl group have demonstrated enhanced activity against various bacterial strains. A study reported that compounds with similar structural features showed minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A (related structure) | 6 | E. coli |
| Compound B (related structure) | 12.5 | S. aureus |
| 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione | TBD | TBD |
Antiviral Activity
The antiviral potential of compounds related to 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione has also been explored. A study investigating similar heterocycles found that they effectively inhibited Hepatitis B virus (HBV) replication with EC50 values in the low micromolar range (1.1–7.7 µM), showcasing low cytotoxicity . This suggests a promising avenue for further research into antiviral applications.
Table 2: Antiviral Efficacy of Related Compounds
| Compound Name | EC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) |
|---|---|---|---|
| Compound C | 1.1 | >80 | 72 |
| Compound D | 6.3 | >80 | 12.7 |
| 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione | TBD | TBD | TBD |
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
- Chelation Properties : The presence of multiple carbonyl groups may facilitate chelation of metal ions crucial for enzyme activity, thereby disrupting microbial growth and viral replication .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Study : A recent investigation into a series of benzyl derivatives demonstrated that modifications in the side chains significantly influenced antimicrobial potency. The study emphasized the role of hydrophobic interactions in enhancing efficacy against resistant strains .
- Antiviral Research : In another study focused on HBV inhibitors, compounds structurally related to 3-(4-(2-Acetyl-3-Oxo-Butyl)-Benzyl)-Pentane-2,4-Dione were evaluated for their ability to inhibit viral replication in vitro, leading to promising results that warrant further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
